molecular formula C5H9ClN4O2 B1652379 1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine hydrochloride CAS No. 1432034-91-7

1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine hydrochloride

Cat. No.: B1652379
CAS No.: 1432034-91-7
M. Wt: 192.60
InChI Key: BUSRQOVUQSPXBF-UHFFFAOYSA-N
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Description

“1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C5H9ClN4O2 . It has a molecular weight of 192.60 g/mol . The IUPAC name for this compound is (2-methyl-5-nitropyrazol-3-yl)methanamine;hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8N4O2.ClH/c1-8-4(3-6)2-5(7-8)9(10)11;/h2H,3,6H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure. The compound also has a Canonical SMILES representation: CN1C(=CC(=N1)N+[O-])CN.Cl .


Physical and Chemical Properties Analysis

This compound has a topological polar surface area of 89.7 Ų and a complexity of 157 . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Synthesis and Characterization

Pyrazole derivatives, including structures related to "1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine hydrochloride," have been synthesized through various chemical processes. For instance, a study highlighted the highly regioselective synthesis of 1H-pyrazol-5-yl derivatives using a 1,3-dipolar cycloaddition approach. This method involves nitrile imines generated in situ from hydrazonoyl chloride and triethylamine reacting with 3-formylchromones, suggesting a potential route for synthesizing related compounds (Alizadeh, Moafi, & Zhu, 2015).

Potential Applications

  • Charge-Transfer Chemistry : Research on pyrazole derivatives like "1-methyl-3-trifluoromethyl-2-pyrazoline-5-one" explored charge-transfer (CT) chemistry with π-acceptors, revealing insights into the formation of CT complexes. This study illustrates the potential of pyrazole derivatives in developing stable, colored products through exothermic and spontaneous reactions, which could be relevant in material science and sensor technology (Adam et al., 2021).

  • Molecular Docking and Biomedical Applications : Another research avenue involves the synthesis and molecular docking study of 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents. This investigation underscores the biologically potent nature of these heterocyclic compounds, suggesting their utility in addressing microbial resistance to pharmaceutical drugs and their potential in cancer therapy (Katariya, Vennapu, & Shah, 2021).

Future Directions

The future directions for the study and application of “1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine hydrochloride” and similar compounds could involve further exploration of their synthesis, chemical properties, and potential biological activities. Pyrazole derivatives, in particular, are of interest in medicinal chemistry due to their wide range of biological activities .

Properties

IUPAC Name

(2-methyl-5-nitropyrazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2.ClH/c1-8-4(3-6)2-5(7-8)9(10)11;/h2H,3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSRQOVUQSPXBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)[N+](=O)[O-])CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432034-91-7
Record name 1H-Pyrazole-5-methanamine, 1-methyl-3-nitro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432034-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine hydrochloride
Reactant of Route 2
1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine hydrochloride
Reactant of Route 3
1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine hydrochloride
Reactant of Route 4
1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine hydrochloride
Reactant of Route 5
1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine hydrochloride
Reactant of Route 6
1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine hydrochloride

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